molecular formula C8H12ClN B13329701 5-Ethynyl-2-azabicyclo[4.1.0]heptane hydrochloride

5-Ethynyl-2-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B13329701
M. Wt: 157.64 g/mol
InChI Key: BCSTZJPDMOCYRD-UHFFFAOYSA-N
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Description

5-Ethynyl-2-azabicyclo[410]heptane hydrochloride is a chemical compound with the molecular formula C8H12ClN It is a bicyclic compound that contains both an ethynyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-azabicyclo[410]heptane hydrochloride typically involves the reaction of appropriate precursors under specific conditionsThe final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-azabicyclo[4.1.0]heptane hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the azabicyclo structure can produce various amine derivatives .

Scientific Research Applications

5-Ethynyl-2-azabicyclo[4.1.0]heptane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the azabicyclo structure can interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-5-azabicyclo[4.1.0]heptane hydrochloride
  • 2-Azabicyclo[4.1.0]heptane-2-carboxylic acid, 5-ethynyl-, 1,1-dimethylethyl ester

Uniqueness

5-Ethynyl-2-azabicyclo[4.1.0]heptane hydrochloride is unique due to its combination of an ethynyl group and an azabicyclo structure. This combination provides distinct chemical reactivity and potential biological activity compared to other similar compounds. The presence of the ethynyl group allows for additional functionalization and derivatization, making it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C8H12ClN

Molecular Weight

157.64 g/mol

IUPAC Name

5-ethynyl-2-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c1-2-6-3-4-9-8-5-7(6)8;/h1,6-9H,3-5H2;1H

InChI Key

BCSTZJPDMOCYRD-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCNC2C1C2.Cl

Origin of Product

United States

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